N-(4-Chlorobenzylidene)-2,3-dichloroaniline
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Overview
Description
N-(4-Chlorobenzylidene)-2,3-dichloroaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorobenzylidene)-2,3-dichloroaniline can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with 2,3-dichloroaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzylidene)-2,3-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and chlorinated by-products.
Reduction: 2,3-dichloroaniline and 4-chlorobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzylidene)-2,3-dichloroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzylidene)-2,3-dichloroaniline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzylidene)aniline
- N-(4-Chlorobenzylidene)-4-methylaniline
- N-(4-Methylbenzylidene)-4-methylaniline
Uniqueness
N-(4-Chlorobenzylidene)-2,3-dichloroaniline is unique due to the presence of both chlorine atoms on the aniline ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar Schiff bases and contributes to its specific chemical and biological properties.
Properties
CAS No. |
63759-78-4 |
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Molecular Formula |
C13H8Cl3N |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-6-4-9(5-7-10)8-17-12-3-1-2-11(15)13(12)16/h1-8H |
InChI Key |
UTFSQGRGASWUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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